molecular formula C8H18ClNO2 B13606569 4,4-Dimethoxycyclohexan-1-aminehydrochloride

4,4-Dimethoxycyclohexan-1-aminehydrochloride

Katalognummer: B13606569
Molekulargewicht: 195.69 g/mol
InChI-Schlüssel: VUOARPRQKOGIGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Dimethoxycyclohexan-1-aminehydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is characterized by the presence of two methoxy groups attached to a cyclohexane ring and an amine group, which is protonated to form the hydrochloride salt. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4,4-Dimethoxycyclohexan-1-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a methoxylation reaction to introduce the methoxy groups at the 4-position.

    Amination: The methoxylated cyclohexanone is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4,4-Dimethoxycyclohexan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

4,4-Dimethoxycyclohexan-1-aminehydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 4,4-Dimethoxycyclohexan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The methoxy groups may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4,4-Dimethoxycyclohexan-1-aminehydrochloride include:

The uniqueness of this compound lies in its combination of methoxy and amine groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H18ClNO2

Molekulargewicht

195.69 g/mol

IUPAC-Name

4,4-dimethoxycyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-10-8(11-2)5-3-7(9)4-6-8;/h7H,3-6,9H2,1-2H3;1H

InChI-Schlüssel

VUOARPRQKOGIGB-UHFFFAOYSA-N

Kanonische SMILES

COC1(CCC(CC1)N)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.